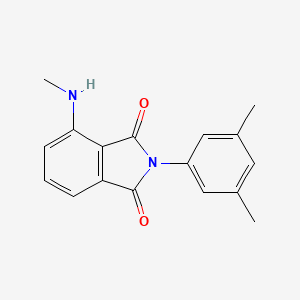![molecular formula C19H22N2O B12522315 {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone CAS No. 713497-30-4](/img/structure/B12522315.png)
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone is an organic compound that features a piperidine ring substituted with an aminomethyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the phenylmethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Methylpiperidin-1-yl)methyl]phenyl}(phenyl)methanone: Similar structure but with a methyl group instead of an amino group.
{4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl}(phenyl)methanone: Contains a hydroxyl group instead of an amino group.
Uniqueness
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the aminomethyl group, which can engage in specific interactions with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
Properties
CAS No. |
713497-30-4 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c20-18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)19(22)16-4-2-1-3-5-16/h1-9,18H,10-14,20H2 |
InChI Key |
QMOOQFPZNHMUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


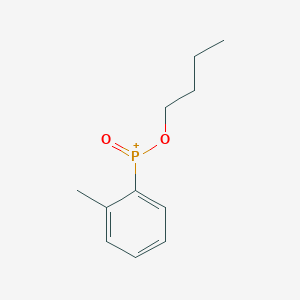
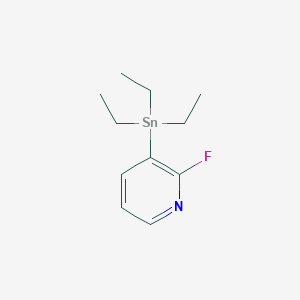
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
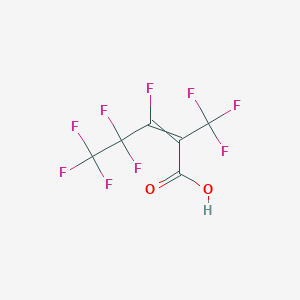
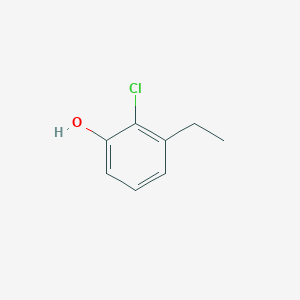
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
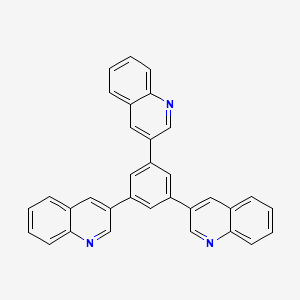


![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
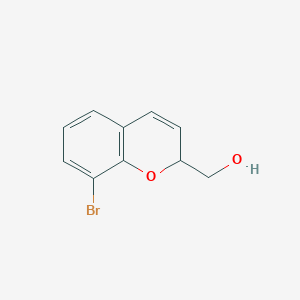
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
